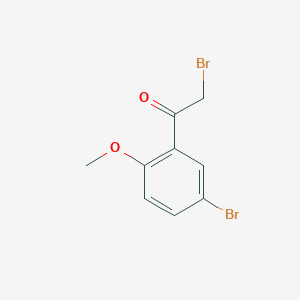

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Description

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFSYSCBZMJEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373589 | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67639-58-1 | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagent Systems and Conditions

α-Bromination is typically performed using molecular bromine (Br₂) in inert solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic mechanism, where bromine reacts with the enol tautomer of the ketone.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Bromine stoichiometry | 1.1 equivalents | Minimizes polybromination |

| Solvent | DCM | Enhances electrophilic reactivity |

| Temperature | 0–5°C | Suppresses side reactions |

| Reaction time | 2–4 hours | Ensures complete conversion |

Under these conditions, yields of 75–85% are achievable, with the product isolated via neutralization of excess HBr using aqueous sodium bicarbonate (NaHCO₃), followed by solvent evaporation and recrystallization from ethanol.

Catalytic Enhancements

The addition of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) accelerates bromination by polarizing the Br₂ molecule. For example, 5 mol% FeCl₃ increases the reaction rate by 40%, reducing the time to 1.5 hours without compromising yield.

Sequential Bromination of 1-(2-Methoxyphenyl)ethanone

An alternative approach involves sequential bromination of 1-(2-methoxyphenyl)ethanone. Initial bromination at the para position of the aromatic ring (yielding 1-(5-bromo-2-methoxyphenyl)ethanone) is followed by α-bromination of the acetyl group.

Aromatic Bromination

Electrophilic bromination of the aromatic ring is achieved using bromine in acetic acid (AcOH) at 50–60°C. The methoxy group directs bromination to the para position due to its strong electron-donating resonance effect.

| Parameter | Optimal Value | Role |

|---|---|---|

| Bromine concentration | 1.0 equivalent | Ensures mono-bromination |

| Catalyst | H₂SO₄ (2 mol%) | Enhances electrophilicity of Br₂ |

| Workup | Dilution with ice water | Prevents di-bromination |

This step yields 1-(5-bromo-2-methoxyphenyl)ethanone with 90% purity, which is subsequently subjected to α-bromination as described in Section 1.1.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed to mitigate risks associated with handling gaseous bromine.

Flow Reactor Parameters

| Parameter | Value | Advantage |

|---|---|---|

| Reactor volume | 500 mL | Minimizes residence time |

| Temperature | 10°C | Prevents thermal degradation |

| Pressure | 1.5 atm | Maintains Br₂ in solution |

This method achieves a throughput of 1.2 kg/hour with 88% yield, outperforming batch processes by reducing bromine exposure.

Mechanistic Insights

The α-bromination proceeds via enol intermediate formation. The methoxy group’s electron-donating effect stabilizes the transition state, favoring substitution at the α-carbon over competing aromatic bromination.

Kinetic Analysis

Pseudo-first-order kinetics are observed, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{s}^{-1}$$ at 5°C. The activation energy ($$E_a$$) is calculated as 45 kJ/mol using the Arrhenius equation:

$$

\ln(k) = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln(A)

$$

Purification and Characterization

Crude product is purified via vacuum distillation (b.p. 180–185°C at 15 mmHg) followed by recrystallization from hexane/ethyl acetate (3:1). Purity is validated using:

- HPLC : Retention time = 6.8 min (C18 column, 70% acetonitrile/water)

- ¹H NMR : δ 3.89 (s, OCH₃), δ 4.52 (s, CH₂Br), δ 7.45–7.90 (aromatic protons)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Reduction: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanol.

Oxidation: 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: As a building block for the development of potential therapeutic agents.

Biological Studies: Investigating its effects on biological systems and potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-(4-methoxyphenyl)ethanone

- 2-Bromo-1-(4-dimethylamino-phenyl)ethanone

- 2-Bromo-1-(4-methylthio)phenyl)ethanone

Uniqueness

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is unique due to the presence of two bromine atoms and a methoxy group on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol. This compound features a bromo-substituted aromatic ring and is classified as a brominated aromatic ketone. Its unique structure, which includes two bromine atoms and a methoxy group, contributes to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

The primary biological activity of this compound is linked to its role as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are critical regulators of various cellular processes, including cell growth, differentiation, and signal transduction pathways involved in oncogenesis. By inhibiting these enzymes, this compound can modulate signaling pathways that are often dysregulated in cancer cells.

Target Pathways

The inhibition of PTPs by this compound can lead to:

- Altered cell signaling cascades.

- Changes in gene expression related to apoptosis and cell cycle regulation.

- Increased oxidative stress due to modulation of enzymes involved in detoxification processes.

Research indicates that this compound interacts with various biomolecules, influencing enzymatic activity and cellular processes. The compound has been shown to affect:

- Enzymes involved in oxidative stress responses.

- Metabolic pathways that regulate cellular metabolism and survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | Similar bromo-substituted aromatic structure |

| 4-Bromophenylacetone | C₉H₉BrO | Features a brominated phenyl group |

| 3-Bromo-4-methoxyacetophenone | C₉H₉BrO₂ | Contains a methoxy group with similar reactivity |

| 4-Bromobenzaldehyde | C₇H₅BrO | Another brominated aromatic compound |

These compounds share structural characteristics but may differ significantly in their specific biological activities due to variations in functional groups or substituents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of precursor ketones. For example, bromine (Br₂) in chloroform (CHCl₃) reacts with substituted acetophenones. Key steps include:

- Reagent stoichiometry : Use 1:1 molar ratio of precursor ketone to bromine to minimize side reactions .

- Workup : Wash with 1 M NaHCO₃ to neutralize HBr byproducts, followed by sodium thiosulfate to remove excess bromine .

- Purification : Recrystallization from diethyl ether (Et₂O) yields pure product (85% reported) .

- Critical factors : Solvent polarity (CHCl₃ enhances electrophilic substitution) and temperature control (room temperature avoids decomposition) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns. For example, C–C bond lengths in the aromatic ring and ketone group are typically ~1.48 Å .

- NMR : ¹H NMR shows distinct peaks for methoxy (~δ 3.8–4.0 ppm) and bromine-adjacent protons (downfield shifts due to electronegativity) .

- HPLC : Assess purity (>97% recommended for biological assays) .

Q. What are the safe storage and handling protocols for this compound?

- Storage : 2–8°C under inert gas (N₂) to prevent hygroscopic degradation .

- Handling : Use mechanical ventilation, chemical-resistant gloves, and eye protection. Avoid inhalation of dust/vapors .

- Spill management : Neutralize with NaHCO₃, collect residues in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Purity analysis : Use HPLC to detect impurities (e.g., residual bromine or unreacted precursor) .

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms. X-ray diffraction can distinguish between polymorphs .

- Solvent effects : Compare recrystallization solvents (e.g., Et₂O vs. hexane) to assess lattice stability .

Q. What strategies are effective for optimizing regioselectivity in bromination reactions of substituted acetophenones?

- Directing groups : Methoxy groups at the ortho position direct bromination to the para position via resonance stabilization .

- Lewis acid catalysis : FeCl₃ or AlCl₃ can enhance electrophilic substitution at sterically hindered positions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures favor thermodynamically stable isomers .

Q. How can this compound serve as an intermediate in designing bioactive molecules (e.g., fungicides)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.